1-Aminocycloheptanecarbonitrile hydrochloride
Description
1-Aminocycloheptanecarbonitrile hydrochloride is a cycloheptane-derived compound featuring an amine group and a nitrile moiety, stabilized as a hydrochloride salt. These analogs are frequently utilized in pharmaceutical intermediates or as chiral building blocks in organic synthesis .
Properties
IUPAC Name |
1-aminocycloheptane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-7-8(10)5-3-1-2-4-6-8;/h1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBWTRLUEIHISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocycloheptanecarbonitrile hydrochloride can be synthesized through several methods, including the cyclization of linear precursors or the functionalization of cycloheptane derivatives. One common method involves the reaction of cycloheptanone with ammonia and hydrogen cyanide under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocycloheptanecarbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
1-Aminocycloheptanecarbonitrile hydrochloride is widely used in scientific research due to its versatility as an intermediate. It finds applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceuticals, particularly in the design of new drugs.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-aminocycloheptanecarbonitrile hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The following table highlights key structural and physical differences between 1-Aminocycloheptanecarbonitrile hydrochloride and its analogs:
Notes:
- Cyclopropane and cyclohexane analogs exhibit lower molecular weights and distinct melting points compared to the hypothetical cycloheptane derivative.
- The adamantane derivative (1-Aminoadamantane HCl) shows exceptional thermal stability, likely due to its rigid cage structure .
Pharmacological and Industrial Relevance
- Cyclopropane and Cyclohexane Analogs: Used in drug intermediates (e.g., Pramipexole HCl linked to 4-aminocyclohexanol HCl ).
- Adamantane Derivative: Known for antiviral applications, leveraging its lipid solubility and stability .
- Nitrile-Containing Analogs : The nitrile group enhances metabolic stability, making these compounds valuable in kinase inhibitor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
